

# Crystallography of AZD1283 Bound to the P2Y12 Receptor: Application Notes and Protocols

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## Compound of Interest

Compound Name: AZD1283

Cat. No.: B1665933

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This document provides a detailed overview of the crystallographic studies of the human P2Y12 receptor (P2Y12R) in complex with the non-nucleotide, reversible antagonist **AZD1283**. The provided data and protocols are compiled from published research to facilitate further investigation and drug development efforts targeting the P2Y12 receptor.

## Introduction

The P2Y12 receptor, a G-protein-coupled receptor (GPCR), is a key regulator of platelet activation and thrombus formation, making it a critical target for antithrombotic therapies.<sup>[1][2][3][4]</sup> **AZD1283** is a potent and selective antagonist of the P2Y12 receptor.<sup>[5][6]</sup> The crystal structure of the P2Y12R-**AZD1283** complex, resolved at 2.6 Å, has provided significant insights into the receptor's architecture, ligand binding, and the mechanism of antagonism.<sup>[1][2][7]</sup> This information is invaluable for the structure-based design of novel and improved P2Y12R inhibitors.

## Data Presentation

### Table 1: AZD1283 Binding Affinity and Potency

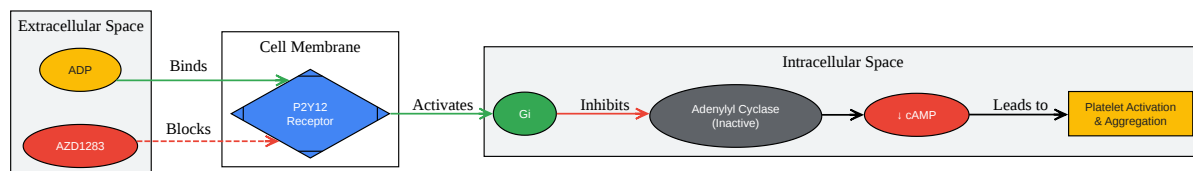
Parameter	Value	Notes
Binding IC50	11 nM	[5]
GTPyS IC50	25 nM	[5]
Antiplatelet Aggregation IC50	3.6 $\mu$ M	[5]
Antithrombotic EC50	3 $\mu$ g/(kg·min)	[5]

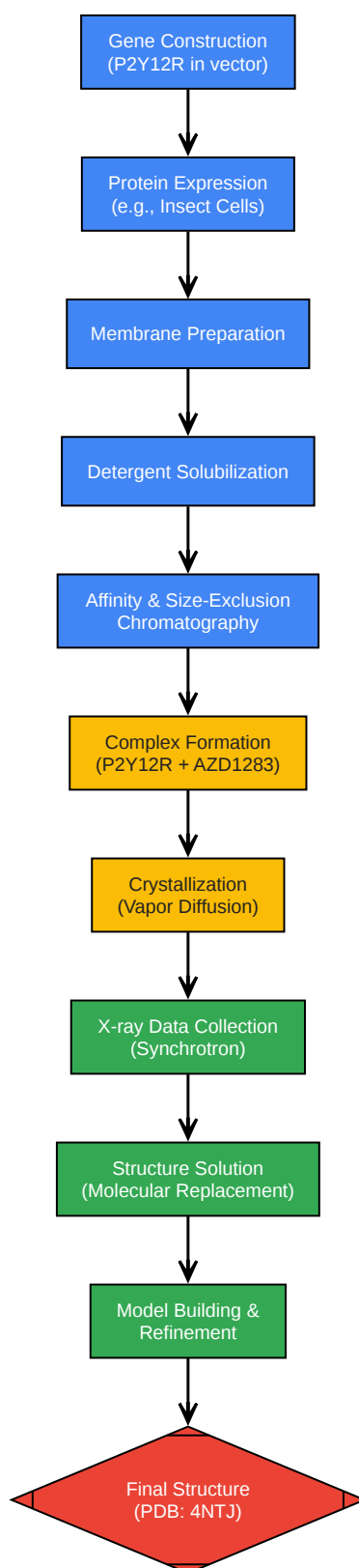
**Table 2: Crystallographic Data for P2Y12R-AZD1283 Complex**

Parameter	Value	PDB ID
Resolution	2.6 Å	4NTJ[1][7]
R-Value Work	0.220	4NTJ[7]
R-Value Free	0.246	4NTJ[7]
Space Group	Not specified in snippets	4NTJ
Unit Cell Dimensions	Not specified in snippets	4NTJ

## P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is coupled to the Gi family of G proteins.[8] Upon binding of its endogenous agonist, adenosine diphosphate (ADP), the receptor undergoes a conformational change, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[9][10] This signaling cascade ultimately results in platelet activation, aggregation, and thrombus formation.[8][9][10] **AZD1283**, as an antagonist, binds to the receptor and prevents these downstream signaling events.





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